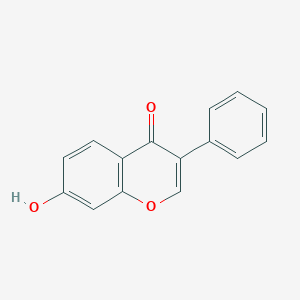
7-Hydroxyisoflavone
Cat. No. B191432
Key on ui cas rn:
13057-72-2
M. Wt: 238.24 g/mol
InChI Key: WMKOZARWBMFKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07247734B2
Procedure details


Resorcinol (0.66 g, 6 mmol), phenylacetic acid (0.816 g, 6 mmol), and boron triflouride diethyletherate (5 ml) were heated to 85° C. for 90 mins. After this time the reaction was cooled and DMF (4 ml) was added. 30 min prior to the completion of the first stage, PCl5 (1.878 g, 9 mmol) was added to cool DMF (8 ml) and the mixture heated (60° C.) for 20 minutes. This was added to the solution from stage one, and the combined solution allowed to stir at room temperature for 1 hour. The reaction mixture was then poured into 1MHCl (100 ml). The precipitate formed was filtered and re-crystallized from methanol to give 7-Hydroxy-3-phenyl-chromen-4-one as a white solid (1.3 g, 91.0%); Rf 0.25 ethyl acetate/hexane (30/70)].




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9]1([CH2:15][C:16]([OH:18])=O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.B(F)(F)F.P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:29]N(C=O)C>>[OH:2][C:1]1[CH:3]=[C:4]2[C:6]([C:16](=[O:18])[C:15]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)=[CH:29][O:5]2)=[CH:7][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
0.816 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
1.878 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Five
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After this time the reaction was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was then poured into 1MHCl (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
re-crystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
